3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate 3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate
Brand Name: Vulcanchem
CAS No.: 1171924-04-1
VCID: VC11696604
InChI: InChI=1S/C37H26O8/c1-42-32-23-30(44-36(40)27-13-7-3-8-14-27)24-33(45-37(41)28-15-9-4-10-16-28)34(32)31(38)22-19-25-17-20-29(21-18-25)43-35(39)26-11-5-2-6-12-26/h2-24H,1H3/b22-19+
SMILES: COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5
Molecular Formula: C37H26O8
Molecular Weight: 598.6 g/mol

3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate

CAS No.: 1171924-04-1

Cat. No.: VC11696604

Molecular Formula: C37H26O8

Molecular Weight: 598.6 g/mol

* For research use only. Not for human or veterinary use.

3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate - 1171924-04-1

CAS No. 1171924-04-1
Molecular Formula C37H26O8
Molecular Weight 598.6 g/mol
IUPAC Name [4-[(E)-3-(2,4-dibenzoyloxy-6-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] benzoate
Standard InChI InChI=1S/C37H26O8/c1-42-32-23-30(44-36(40)27-13-7-3-8-14-27)24-33(45-37(41)28-15-9-4-10-16-28)34(32)31(38)22-19-25-17-20-29(21-18-25)43-35(39)26-11-5-2-6-12-26/h2-24H,1H3/b22-19+
Standard InChI Key BPIKSFWOAWUAOS-ZBJSNUHESA-N
Isomeric SMILES COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)/C=C/C4=CC=C(C=C4)OC(=O)C5=CC=CC=C5
SMILES COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5
Canonical SMILES COC1=C(C(=CC(=C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)C(=O)C=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate, reveals a tri-substituted phenyl core. Key groups include:

  • Benzoyloxy groups at positions 3 and 4, contributing steric bulk and potential hydrogen-bonding interactions.

  • A (2E)-propenoyl bridge linking the central phenyl ring to a 4-(benzoyloxy)phenyl group, introducing rigidity and conjugation.

  • A methoxy group at position 5, enhancing solubility in non-polar solvents .

The stereochemistry of the propenoyl group (E-configuration) is critical for molecular geometry, influencing packing in solid states and intermolecular interactions.

Physicochemical Properties

Solubility and Thermal Behavior

Synthesis and Optimization Strategies

Hypothetical Reaction Pathways

A plausible synthesis involves stepwise acylation and cross-coupling:

  • Core Formation: Mitsunobu coupling of 3-methoxy-4-hydroxyphenol with benzoyl chloride to install the 3-benzoyloxy and 5-methoxy groups.

  • Propenoyl Bridge Installation: Heck coupling between 4-iodophenyl benzoate and acryloyl chloride, followed by E-selective isomerization.

  • Final Esterification: Schotten-Baumann reaction with benzoyl chloride under basic conditions.

Reaction yields could mirror those of analogous Pd-catalyzed systems (81–86% ), though steric hindrance from multiple benzoyl groups may reduce efficiency.

Catalytic Systems

Palladium-based catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., PPh₃) are candidates for cross-coupling steps, as demonstrated in similar quinoline derivatives . Solvent selection (toluene vs. acetonitrile) impacts reaction kinetics and byproduct formation.

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